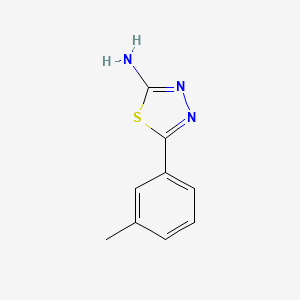

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

描述

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound containing a thiadiazole ring substituted with a 3-methylphenyl group at the 5-position and an amine group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: N-alkyl or N-acyl derivatives.

科学研究应用

Synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate aryl-substituted carboxylic acids. The general procedure includes:

- Reagents : Thiosemicarbazide and 3-methylbenzoic acid.

- Reaction Conditions : The reaction is usually performed in the presence of phosphorus oxychloride under reflux conditions.

- Isolation : The product is isolated through crystallization from ethanol or other suitable solvents.

This method yields high purity and good yields of the target compound, which can be confirmed via spectral analysis techniques such as NMR and mass spectrometry .

Biological Activities

This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:

- Mechanism : The presence of the thiadiazole ring enhances interaction with microbial enzymes or cellular structures.

- Evaluation : Compounds have been tested against various bacterial and fungal strains, demonstrating moderate to good antibacterial and antifungal activity .

Anticancer Properties

Thiadiazole derivatives have been reported to exhibit anticancer activity:

- In vitro Studies : Various studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Specific Targets : Some derivatives selectively target cancer cell lines while sparing normal cells, indicating potential for therapeutic use .

Neuroprotective Effects

Recent studies suggest that thiadiazole derivatives may act as monoamine oxidase inhibitors (MAOIs), providing neuroprotective effects:

- Mechanism : By inhibiting MAO enzymes, these compounds can increase levels of neurotransmitters like serotonin and dopamine.

- Therapeutic Potential : This property makes them candidates for treating neurological disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Methyl group (–CH₃) | Increases lipophilicity and enhances cell membrane permeability |

| Halogens (–F, –Cl) | Can improve binding affinity to biological targets |

| Alkyl chains | Modulate solubility and bioavailability |

These modifications allow for the optimization of pharmacological properties while minimizing toxicity .

Case Studies

Several case studies highlight the applications of this compound in research:

Antimicrobial Evaluation

A study synthesized various thiadiazole derivatives and evaluated their antimicrobial efficacy against resistant strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Anticancer Research

In another study focused on anticancer properties, a series of thiadiazole derivatives were tested against different cancer cell lines. The results showed promising cytotoxicity with some compounds inducing apoptosis in a dose-dependent manner .

作用机制

The mechanism of action of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer research, the compound may inhibit key enzymes and signaling pathways involved in inflammation and cell proliferation.

相似化合物的比较

5-Phenyl-1,3,4-thiadiazol-2-amine: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the methyl group at the 4-position, potentially leading to different steric and electronic effects.

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Contains a chlorine substituent instead of a methyl group, which can significantly alter its chemical properties and biological activities.

Uniqueness: The presence of the 3-methylphenyl group in 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

生物活性

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of pharmacological activities. The presence of a thiadiazole ring enhances the compound's ability to interact with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Candida albicans | Moderate activity |

The compound's mechanism involves disrupting cellular processes and inhibiting enzyme activity critical for microbial survival .

Anticancer Properties

Research has shown that thiadiazole derivatives possess anticancer activity by targeting specific cellular pathways involved in tumorigenesis. For instance, studies on related compounds have indicated that they can inhibit DNA synthesis and affect cell proliferation.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LoVo | 23.29 |

| MCF-7 | 15.44 |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key kinases involved in cell cycle regulation .

The biological activity of this compound is largely due to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and phosphodiesterase, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation .

- DNA Interaction : Studies have shown that thiadiazole derivatives can bind to DNA, affecting replication and transcription processes .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- Antimicrobial Study : A recent study reported that a series of thiadiazole derivatives exhibited significant antibacterial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 mm to 19 mm at a concentration of 500 μg/disk .

- Anticancer Evaluation : In vitro assays demonstrated that certain thiadiazole derivatives significantly reduced the viability of cancer cell lines (LoVo and MCF-7), highlighting their potential as anticancer agents .

属性

IUPAC Name |

5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOIZXBPFTXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343618 | |

| Record name | 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76074-47-0 | |

| Record name | 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the characteristic structural feature of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine in its solid state?

A1: In its solid state, this compound molecules form a tetrameric structure. This is achieved through N—H⋯N hydrogen bonding between the four molecules present within the asymmetric unit. []

Q2: How does this compound coordinate with Zinc ions?

A2: this compound acts as a bidentate ligand, coordinating to Zinc(II) ions through the nitrogen atom of the amine group (κN 3). In the complex dichloridobis(5-m-tolyl-1,3,4-thiadiazol-2-ylamine-κN 3)zinc(II), two ligands and two chloride ions arrange around the central Zinc ion in a distorted tetrahedral geometry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。